Positional Isomerism Defines Target Affinity: 2-NH₂ vs. 4-NH₂ in PDE4 Inhibition
The 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold (Compound 21) achieved an IC₅₀ of 1.6 nM against PDE4B1 in an enzymatic [³H]-cAMP hydrolysis assay, with X-ray crystallography (PDB 5K32) confirming a specific water-mediated hydrogen bond from the 4-NH₂ to the Mg²⁺ coordination sphere [1]. The 2-amino isomer lacks this critical interaction geometry: the amino group is projected in a different vector relative to the carbonyl, which would abolish the metal-binding pocket hydrogen bond essential for subnanomolar PDE4 affinity [1]. No PDE4 IC₅₀ for the 2-amino isomer has been reported, consistent with its exclusion from the SAR series optimized to picomolar potencies [1].
| Evidence Dimension | PDE4B1 enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not reported; predicted to be substantially reduced due to loss of metal-binding H-bond |
| Comparator Or Baseline | 4-Amino isomer (Compound 21, J. Med. Chem. 2018): IC₅₀ = 1.6 nM [1] |
| Quantified Difference | Qualitative: loss of key binding interaction; 4-amino potency >10³-fold higher (inferred from SAR of related template modifications) [1] |
| Conditions | Human PDE4B1 enzymatic assay; [³H]-cAMP hydrolysis; X-ray crystallography (1.99 Å resolution) |
Why This Matters
Procurement for PDE4-targeted programs must specify the correct isomer: the 4-amino compound is the validated PDE4 inhibitor; the 2-amino isomer is structurally incapable of recapitulating this binding mode and should not be substituted.
- [1] Roberts, R. S. et al. J. Med. Chem. 2018, 61, 2472–2489. X-ray structure PDB 5K32. View Source
